molecular formula C8H12N2O B1498828 [3-Amino-4-(methylamino)phenyl]methanol CAS No. 910037-29-5

[3-Amino-4-(methylamino)phenyl]methanol

Cat. No.: B1498828
CAS No.: 910037-29-5
M. Wt: 152.19 g/mol
InChI Key: ZWGAKEBIGFXTSP-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a hydroxylmethyl (-CH2OH) group attached to the benzene ring, which confers polarity and reactivity.

Properties

IUPAC Name

[3-amino-4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGAKEBIGFXTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654830
Record name [3-Amino-4-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-29-5
Record name 3-Amino-4-(methylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Amino-4-(methylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[3-Amino-4-(methylamino)phenyl]methanol, also known by its CAS number 910037-29-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [3-Amino-4-(methylamino)phenyl]methanol features an amino group and a methylamino group attached to a phenyl ring, which contributes to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of [3-Amino-4-(methylamino)phenyl]methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be relevant in the treatment of diseases where such enzymes play a critical role.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with cellular responses.

Anticancer Activity

Research has indicated that derivatives of [3-Amino-4-(methylamino)phenyl]methanol exhibit significant anticancer properties. A study evaluated several compounds for their growth inhibitory effects against liver carcinoma cell lines using the sulforhodamine B assay. Many derivatives demonstrated over 50% inhibition of cell growth, suggesting that this compound class could be developed into effective anticancer agents .

Peptide Synthesis Applications

In peptide chemistry, [3-Amino-4-(methylamino)phenyl]methanol has been utilized as a linker in the synthesis of cyclic peptides. These cyclic structures are gaining attention for their enhanced binding properties and stability compared to linear peptides. The methodology described involves on-resin cyclization techniques that leverage this compound's unique structure to facilitate peptide formation .

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line Tested% Growth Inhibition
[3-Amino-4-(methylamino)phenyl]methanol derivative 1HEPG265%
[3-Amino-4-(methylamino)phenyl]methanol derivative 2HCT11670%
[3-Amino-4-(methylamino)phenyl]methanol derivative 3MCF755%

Data derived from various studies evaluating the biological efficacy of related compounds .

Case Studies

  • Case Study on Liver Cancer :
    A series of synthesized compounds based on [3-Amino-4-(methylamino)phenyl]methanol were tested against liver cancer cell lines (HEPG2). The results indicated that certain modifications to the base structure enhanced cytotoxicity significantly, making them candidates for further development in cancer therapeutics.
  • Peptide Development :
    In a study focused on cyclic peptide synthesis, [3-Amino-4-(methylamino)phenyl]methanol was employed as a crucial component for creating cyclic structures that demonstrated improved bioactivity profiles compared to traditional linear peptides. This highlights the compound's versatility in drug design and development .

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences between [3-Amino-4-(methylamino)phenyl]methanol and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
[3-Amino-4-(methylamino)phenyl]methanol -NH2 (3), -NHCH3 (4), -CH2OH Likely C8H12N2O ~152.19 (calc) Dual amino groups enhance nucleophilicity
(3-Amino-4-bromophenyl)methanol -NH2 (3), -Br (4), -CH2OH C7H8BrNO 202.05 Bromine increases molecular weight and lipophilicity
[3-Amino-4-(propan-2-yl)phenyl]methanol -NH2 (3), -C3H7 (4), -CH2OH C10H15NO 165.23 Isopropyl group adds steric bulk
(4-Amino-3-methoxyphenyl)methanol -NH2 (4), -OCH3 (3), -CH2OH C8H11NO2 153.18 Methoxy enhances electron donation
[3-Amino-4-(tetramethyldioxaborolan)phenyl]methanol -NH2 (3), boronate ester (4), -CH2OH C13H20BNO3 249.11 Boronate enables Suzuki cross-coupling

Functional Implications

  • Electronic Effects: Electron-donating groups (e.g., -NH2, -OCH3) increase aromatic ring reactivity, facilitating electrophilic substitution. Methoxy derivatives (e.g., [17]) exhibit stronger resonance effects compared to amino groups . Electron-withdrawing groups (e.g., -Br in ) reduce ring electron density, altering reaction pathways.
  • Solubility and Polarity :
    • Polar groups (-CH2OH, -NH2) enhance aqueous solubility, whereas lipophilic substituents (e.g., bromine ) improve lipid membrane permeability.

Physical Properties

Compound Melting Point (°C) Rf Value (Hexane/EtOAc) 1H NMR Key Signals (δ, ppm)
[3-Amino-4-(methylamino)phenyl]methanol Not reported Not available Expected: NH2 (~5.1), CH2OH (~4.3)
(3-Amino-4-bromophenyl)methanol Not reported Not available -CH2OH (~4.3), aromatic H (~6.9–7.5)
Triazine derivatives 47–50 0.54 (1:1) -CH2 (4.28), tert-butyl (1.31)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Amino-4-(methylamino)phenyl]methanol
Reactant of Route 2
[3-Amino-4-(methylamino)phenyl]methanol

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